molecular formula C26H24O3 B11632607 3-benzyl-4,7-dimethyl-5-[(4-methylbenzyl)oxy]-2H-chromen-2-one

3-benzyl-4,7-dimethyl-5-[(4-methylbenzyl)oxy]-2H-chromen-2-one

Katalognummer: B11632607
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: DZOLDYAHJVYOEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C26H24O3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-BENZYL-4,7-DIMETHYL-5-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE: This compound differs in the position of the methyl group on the phenyl ring.

    4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Lacks the benzyl group at the 3-position.

    3-BENZYL-4,7-DIMETHYL-5-METHOXY-2H-CHROMEN-2-ONE: Lacks the 4-methylphenyl group.

Uniqueness

The unique combination of substituents in 3-BENZYL-4,7-DIMETHYL-5-[(4-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C26H24O3

Molekulargewicht

384.5 g/mol

IUPAC-Name

3-benzyl-4,7-dimethyl-5-[(4-methylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C26H24O3/c1-17-9-11-21(12-10-17)16-28-23-13-18(2)14-24-25(23)19(3)22(26(27)29-24)15-20-7-5-4-6-8-20/h4-14H,15-16H2,1-3H3

InChI-Schlüssel

DZOLDYAHJVYOEP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)COC2=CC(=CC3=C2C(=C(C(=O)O3)CC4=CC=CC=C4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.